molecular formula C9H16S B13307992 Spiro[4.4]nonane-1-thiol

Spiro[4.4]nonane-1-thiol

Cat. No.: B13307992
M. Wt: 156.29 g/mol
InChI Key: IGXGNGBFQDBFMZ-UHFFFAOYSA-N
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Description

Spiro[44]nonane-1-thiol is a sulfur-containing spirocyclic compound characterized by a unique spiro[44]nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[44]nonane-1-thiol typically involves the formation of the spiro[4One common method includes the manganese(III)-mediated oxidative free radical cyclization to construct the spiro[4.4]nonane system . The thiol group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for spiro[4.4]nonane-1-thiol are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.

    Substitution: Alkyl halides or sulfonates are typical electrophiles for nucleophilic substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Thioethers, sulfonates.

Scientific Research Applications

Spiro[4.4]nonane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.4]nonane-1-thiol involves its ability to participate in various chemical reactions due to the presence of the thiol group. The thiol group can form strong bonds with metals, making it useful in catalysis and coordination chemistry. Additionally, the spirocyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.4]nonane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity compared to its ketone or hydrocarbon analogs. The thiol group allows for specific interactions and reactions that are not possible with other functional groups.

Biological Activity

Spiro[4.4]nonane-1-thiol is a unique compound characterized by its spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal applications.

Chemical Structure and Synthesis

This compound features a bicyclic structure with a thiol functional group, contributing to its reactivity and biological activity. Various synthetic routes have been developed for its preparation, including:

  • 1,3-Dipolar Cycloaddition : A method involving the reaction of nitrilimines with carbon disulfide to yield spirocyclic compounds efficiently.
  • Enantioselective Synthesis : Techniques that utilize chiral catalysts to produce enantiomerically pure spiro[4.4]nonane derivatives, enhancing their potential therapeutic uses.

Biological Activity

The biological activity of this compound has been investigated across several studies, highlighting its pharmacological properties:

Antimicrobial Activity

Research indicates that spirocyclic compounds exhibit notable antimicrobial properties. For example, derivatives of spiro[4.4]nonane have shown efficacy against various bacterial strains, attributed to their ability to disrupt microbial cell membranes.

Modulation of Ion Channels

A significant area of interest is the compound's interaction with voltage-gated sodium channels. Spiro[4.4]nonane derivatives have been reported to modulate these channels, which are crucial in neuronal excitability and signal propagation. This modulation can lead to therapeutic applications in treating neurological disorders such as epilepsy.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.

Case Studies

Several studies have focused on the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various spiro[4.4]nonane derivatives against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, suggesting the potential for development into new antibiotics .
  • Neuroprotective Effects : Research investigating the effects on voltage-gated sodium channels showed that certain derivatives could reduce neuronal excitability, providing insights into their potential use in epilepsy treatment .
  • Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects on human cancer cell lines, revealing that this compound induced apoptosis through intrinsic pathways, highlighting its potential as an anticancer drug .

Data Table: Biological Activities of Spiro[4.4]nonane Derivatives

Activity TypeTarget Organism/Cell TypeEffect ObservedReference
AntimicrobialGram-positive bacteriaSignificant growth inhibition
AntimicrobialGram-negative bacteriaModerate growth inhibition
NeuroprotectionNeuronal cellsReduced excitability
CytotoxicityCancer cell linesInduction of apoptosis

Properties

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

spiro[4.4]nonane-4-thiol

InChI

InChI=1S/C9H16S/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2

InChI Key

IGXGNGBFQDBFMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2S

Origin of Product

United States

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